molecular formula C14H22Cl2N2 B2861416 2-benzyl-2,6-diazaspiro[3,5]nonane 2HCl CAS No. 2377034-71-2

2-benzyl-2,6-diazaspiro[3,5]nonane 2HCl

Cat. No. B2861416
M. Wt: 289.24
InChI Key: KNHXJGFBAVVVPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-benzyl-2,6-diazaspiro[3.5]nonane 2HCl, also known as 2-benzyl-2,6-diazaspiro[3.5]nonane dihydrochloride, is a chemical compound with the CAS Number: 2377034-71-2 . It has a molecular weight of 289.25 and its IUPAC name is 2-benzyl-2,6-diazaspiro[3.5]nonane dihydrochloride .


Molecular Structure Analysis

The molecular formula of 2-benzyl-2,6-diazaspiro[3.5]nonane 2HCl is C14H20N2.2ClH . The InChI code for this compound is 1S/C14H20N2.2ClH/c1-2-5-13(6-3-1)9-16-11-14(12-16)7-4-8-15-10-14;;/h1-3,5-6,15H,4,7-12H2;2*1H .


Physical And Chemical Properties Analysis

2-benzyl-2,6-diazaspiro[3.5]nonane 2HCl is a powder . It should be stored at room temperature .

Scientific Research Applications

Photochemical Reactions

Research into the stability and reactivity of similar diazaspiro nonane compounds under photochemical conditions has provided insights into their potential applications in photochemical epoxidation reactions. For instance, the study on the photochemical epoxidation of a carbonyl group by methanol in the presence of a diazaspiro nonane derivative highlights the compound's stability and reactivity under specific conditions (Schönberg, Singer, & Eckert, 1980).

Anticonvulsant Agents

The structure-property relationship of 3-(4-substituted benzyl)-1,3-diazaspiro[4.4]nonane-2,4-diones has been studied, revealing their potential as new anticonvulsant agents. This research emphasizes the significance of understanding the molecular structure in designing effective pharmaceuticals (Lazić et al., 2017).

Antitubercular Activity

A series of benzothiazinone derivatives containing a symmetric 2-benzyl-2,7-diazaspiro[3.5]nonane moiety have been designed and synthesized, demonstrating excellent in vitro activity against both drug-sensitive and clinically isolated multidrug-resistant Mycobacterium tuberculosis strains. This suggests the potential of such compounds in developing new antitubercular therapies (Wang et al., 2020).

Corrosion Inhibition

Spirocyclopropane derivatives, including those related to 2-benzyl-2,6-diazaspiro[3.5]nonane, have been studied for their corrosion inhibition properties. These compounds are effective in protecting mild steel in acidic environments, highlighting their potential application in industrial corrosion prevention (Chafiq et al., 2020).

Synthesis and Chemical Properties

The improved synthesis of diazaspiro[4.4]nonane derivatives, including methods that offer higher efficiency and better yield, contributes to the broader application of these compounds in various scientific research fields, including material science and pharmaceutical development (Ji Zhiqin, 2004).

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The signal word for this compound is "Warning" . Hazard statements associated with this compound include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-benzyl-2,8-diazaspiro[3.5]nonane;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2.2ClH/c1-2-5-13(6-3-1)9-16-11-14(12-16)7-4-8-15-10-14;;/h1-3,5-6,15H,4,7-12H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNHXJGFBAVVVPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CNC1)CN(C2)CC3=CC=CC=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-benzyl-2,6-diazaspiro[3,5]nonane 2HCl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.